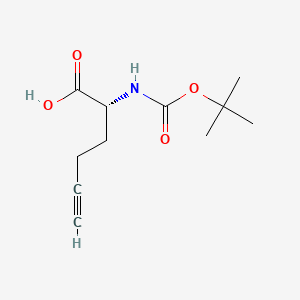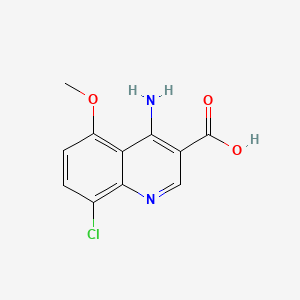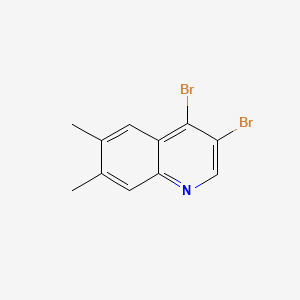
1,4-DIETHYLBENZOL-D14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethylbenzene-d14 is a deuterated derivative of 1,4-diethylbenzene, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and experimental purposes .
Wissenschaftliche Forschungsanwendungen
1,4-Diethylbenzene-d14 is widely used in scientific research due to its deuterated nature. Some applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound is used as a solvent or internal standard in NMR spectroscopy to study molecular structures and dynamics.
Mass Spectrometry: It serves as a reference compound in mass spectrometry for calibrating instruments and analyzing complex mixtures.
Isotope Labeling: The deuterium atoms in 1,4-diethylbenzene-d14 make it useful for tracing reaction pathways and studying reaction mechanisms in organic chemistry.
Pharmaceutical Research: The compound is used in drug development to investigate metabolic pathways and improve the stability of pharmaceutical compounds.
Vorbereitungsmethoden
1,4-Diethylbenzene-d14 can be synthesized through several methods. One common approach involves the deuteration of 1,4-diethylbenzene using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete deuteration . Industrial production methods may involve similar processes but on a larger scale, utilizing specialized equipment to handle the deuterium gas and maintain the necessary reaction conditions .
Analyse Chemischer Reaktionen
1,4-Diethylbenzene-d14 undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wirkmechanismus
The mechanism of action of 1,4-diethylbenzene-d14 primarily involves its role as an isotopic tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in chemical reactions and biological systems. This helps in understanding reaction mechanisms, metabolic pathways, and the behavior of similar compounds under various conditions .
Vergleich Mit ähnlichen Verbindungen
1,4-Diethylbenzene-d14 is unique due to its deuterated nature. Similar compounds include:
1,4-Diethylbenzene: The non-deuterated version of the compound, which lacks the isotopic labeling properties.
1,4-Dimethylbenzene (p-Xylene): Another aromatic hydrocarbon with similar structural properties but different substituents.
1,4-Diethylbenzene-d10: A partially deuterated version with fewer deuterium atoms, offering different isotopic properties.
The uniqueness of 1,4-diethylbenzene-d14 lies in its complete deuteration, making it highly valuable for isotopic labeling and analytical applications .
Eigenschaften
CAS-Nummer |
1219803-64-1 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
148.307 |
IUPAC-Name |
1,2,4,5-tetradeuterio-3,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |
InChI-Schlüssel |
DSNHSQKRULAAEI-NFUPRKAOSA-N |
SMILES |
CCC1=CC=C(C=C1)CC |
Synonyme |
1,4-DIETHYLBENZENE-D14 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


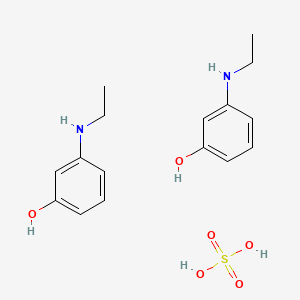
![1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one](/img/structure/B595177.png)


![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)

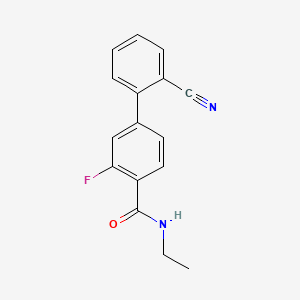
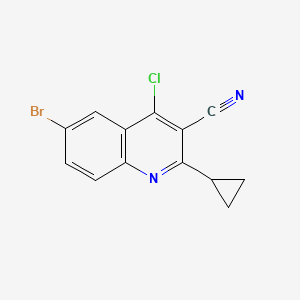
![tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B595188.png)
